molecular formula C16H14N4O3S B607643 GJ-103 free acid CAS No. 1459687-89-8

GJ-103 free acid

Cat. No. B607643
CAS RN: 1459687-89-8
M. Wt: 342.373
InChI Key: GBVQSAZHPCDBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GJ-103 free acid is an active analog of the read-through compound GJ072 . It is a chemical-induced read-through of premature stop codons that might be exploited as a potential treatment strategy for genetic disorders caused by nonsense mutations .


Molecular Structure Analysis

The molecular weight of GJ-103 free acid is 342.37 . Its molecular formula is C16H14N4O3S . The exact mass is 342.08 . The elemental analysis shows that it contains C, 56.13; H, 4.12; N, 16.36; O, 14.02; S, 9.36 .


Physical And Chemical Properties Analysis

GJ-103 free acid has a molecular weight of 342.37 and a molecular formula of C16H14N4O3S . It is soluble in DMSO . It can be stored as a powder at -20°C for 3 years or at 4°C for 2 years .

Scientific Research Applications

Pulmonary Arterial Hypertension (PAH) Treatment

GJ103 has been shown to be effective in preventing the development of heritable Pulmonary Arterial Hypertension (hPAH) in a mouse model . This disease is often fatal and is caused by mutations in the Bmpr2 gene. GJ103, as a Small Molecule Read Through (SMRT) compound, can produce full-length and functional proteins, offering a potential therapeutic strategy for hPAH.

Genetic Disorder Research

The compound’s ability to induce read-through of premature stop codons makes it a valuable tool for researching genetic disorders . It can help in understanding the pathophysiology of diseases caused by nonsense mutations and potentially lead to the development of new treatments.

Neurodegenerative Disease Study

GJ103 has potential applications in the study of neurodegenerative diseases. It can restore the kinase activity of ataxia-telangiectasia mutated kinase (ATM) in patient-derived cell lines with nonsense mutations . This could be instrumental in researching conditions like ataxia-telangiectasia.

Drug Development and Screening

As a read-through compound, GJ103 can be used in drug development and screening processes to identify other compounds that can induce read-through of stop codons . This could expand the range of potential therapeutic agents for various genetic conditions.

Molecular Biology Research

In molecular biology, GJ103 can be used to study the effects of restoring protein synthesis in cells with premature stop codons . This can provide insights into protein function and gene expression regulation.

Safety And Hazards

GJ-103 free acid is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

2-[[4-(3-methoxyphenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)20-15(13-7-2-3-8-17-13)18-19-16(20)24-10-14(21)22/h2-9H,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVQSAZHPCDBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

GJ-103 free acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What disease model was GJ103 tested in, and what were the key findings?

A1: GJ103 was investigated in a mouse model of heritable pulmonary arterial hypertension (PAH) []. The study found that GJ103 effectively blocked the development of PAH in this model [].

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